tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLHPGOMLGKYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463456 | |
| Record name | tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-05-0 | |
| Record name | 1,1-Dimethylethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365996-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-amino-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization-Based Synthesis from Pyridine Derivatives
A widely reported approach involves constructing the thiazolo[5,4-c]pyridine core through cyclization. Starting with 2,4-dichloro-3-nitropyridine (11 ), selective substitution with morpholine in tetrahydrofuran (THF) at 0°C yields 4-(2-chloro-3-nitropyridin-4-yl)morpholine (12 ). Subsequent treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C introduces a thiocyanate group, forming 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ). Reduction of the nitro group using iron powder in acetic acid at 60°C triggers intramolecular cyclization, generating the thiazolo[5,4-b]pyridine skeleton (14 ). While this method targets a structurally analogous compound, adapting the conditions to substitute morpholine with tert-butoxycarbonyl (Boc)-protected amines could yield the target molecule.
Key Reaction Conditions:
Boc Protection of Preformed Thiazolo-Pyridine Intermediates
An alternative route involves synthesizing the thiazolo[5,4-c]pyridine scaffold followed by Boc protection. For example, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This method ensures selective protection of the secondary amine at the 5-position, yielding the Boc-protected derivative.
Optimized Parameters:
Reductive Amination Pathways
Source details the reduction of 2-hydrazino-6-chloropyridine to 2-amino-6-chloropyridine using hydrazine and Raney nickel (Ra/Ni). Adapting this methodology, tert-butyl 2-hydrazino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate could be reduced under similar conditions to introduce the amino group. However, challenges include avoiding dehalogenation by-products, which are prevalent in hydrogen-based reductions.
Critical Considerations:
-
Catalyst: Ra/Ni outperforms palladium-based catalysts in minimizing dehalogenation.
-
Solvent System: Ethanol/water mixtures enhance reaction efficiency.
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors to enhance reproducibility and safety. For instance, the cyclization step (Section 1.1) is conducted in a tubular reactor with precise temperature control (80–100°C) and residence times of 10–15 minutes. Automated purification systems, such as inline liquid-liquid extraction and crystallization, ensure high purity (>98%).
Green Chemistry Approaches
Recent advancements emphasize solvent-free cyclization using microwave irradiation. This method reduces reaction times from hours to minutes and improves yields by 10–15% compared to conventional heating.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclization (Section 1.1) | Substitution, thiocyanate, reduction | 55–75% | >95% | Moderate |
| Boc Protection (Section 1.2) | Amine protection | 70–85% | >98% | High |
| Reductive Amination (Section 1.3) | Hydrazine reduction | 60–75% | 90–95% | Low |
Intermediate Characterization
tert-Butyl 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
A critical intermediate, this compound is synthesized via bromination of the parent amine using N-bromosuccinimide (NBS) in acetonitrile. Characterization data include:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit antimicrobial properties. Studies have shown that tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate demonstrates efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
2. Anticancer Properties
Recent investigations into the anticancer properties of thiazole derivatives have highlighted their ability to inhibit tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .
3. Neurological Applications
The compound has been studied for its neuroprotective effects. Research suggests that it may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . Its mechanism of action involves modulation of neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease.
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound is attributed to its interaction with specific biological targets such as enzymes and receptors involved in disease pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation .
2. Bioavailability and Metabolism
Studies on the bioavailability of this compound indicate favorable absorption characteristics when administered orally. However, further studies are needed to fully understand its metabolic pathways and potential interactions with other drugs .
Material Science Applications
1. Synthesis of Novel Polymers
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research has demonstrated its application in creating materials with improved thermal stability and mechanical strength .
2. Catalysis
This compound has also been explored as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic chemistry .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study C | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cultures treated with the compound compared to controls. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes critical differences between the target compound and its analogs:
Biological Activity
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS No. 365996-05-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₇N₃O₂S
- Molecular Weight : 255.34 g/mol
- Appearance : Off-white to brown crystalline powder
- Melting Point : 223.5 °C - 224.5 °C
- Purity : ≥96.0% (HPLC) .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with tert-butyl esters under controlled conditions. The synthetic route includes:
- Preparation of the thiazole framework.
- Introduction of the amino group.
- Esterification with tert-butyl alcohol.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds within the thiazolo[5,4-c]pyridine class exhibit significant antimicrobial properties. For example:
- Study Findings : A study demonstrated that derivatives of thiazolo[5,4-c]pyridine showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
Several studies have explored the anticancer potential of thiazolo derivatives:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Neuroprotective Effects
Emerging research suggests that this compound might possess neuroprotective effects:
- Case Study : In animal models of neurodegeneration, treatment with thiazolo derivatives resulted in reduced oxidative stress and improved cognitive function .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions using tert-butyl 4-oxopiperidine-1-carboxylate as a starting material. Key steps include:
- Cyclocondensation : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine at 130°C for 1.5 hours (yield: 74.2%) .
- Diazotization : Treatment with tert-butyl nitrite and copper catalysts (e.g., CuBr or CuBr₂) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0–50°C. Yields vary significantly (44–47%) depending on the catalyst and solvent .
- Boc Protection : Reaction of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine with di-tert-butyl dicarbonate in dioxane/water using potassium carbonate (yield: ~70%) .
Methodological Insight : Optimize catalyst choice (CuBr₂ in DCM improves reproducibility) and monitor reaction progress via TLC or LCMS to mitigate side reactions .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
Key characterization methods include:
- NMR : H and C NMR to confirm the Boc-protected amine and thiazolo-pyridine backbone.
- Mass Spectrometry : LCMS (e.g., m/z 318.9/320.9 [M+1]⁺) verifies molecular weight .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry in crystalline derivatives .
Troubleshooting : Impurities from incomplete diazotization can be removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What purification strategies are effective for isolating the compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 8:1 to 2:1) to separate unreacted starting materials .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity solids .
- Acid-Base Extraction : For Boc-protected intermediates, aqueous workup with NaHCO₃ removes acidic byproducts .
Q. Why is the tert-butoxycarbonyl (Boc) group used in the synthesis, and how is it removed?
The Boc group protects the amine during heterocycle formation, preventing unwanted side reactions. Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with a base (e.g., NaHCO₃) .
Q. What are the stability considerations for storing the compound?
Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group. Stability in solution varies: avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to minimize degradation .
Advanced Research Questions
Q. How can synthetic yields be improved for copper-catalyzed diazotization steps?
- Catalyst Screening : CuBr₂ in DCM at 0°C improves yield (44%) compared to CuBr in DMF (variable results) .
- Solvent Optimization : DCM minimizes side reactions vs. DMF, which may promote decomposition at elevated temperatures .
- Stoichiometry : Use 1.2–1.5 equivalents of tert-butyl nitrite to ensure complete conversion of the amine .
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) synthesis?
The amine group serves as a ligation site for coupling to E3 ubiquitin ligase ligands. For example, it reacts with mono-methyl terephthalate via HATU/DIPEA-mediated amide bond formation to generate PROTAC intermediates . Key Reaction :
- Coupling : 19 (1 g, 3.9 mmol) + mono-methyl terephthalate (846 mg) → tert-butyl 2-(4-(methoxycarbonyl)benzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (20) in 20 mL CH₂Cl₂ .
Q. How can functional group modifications enhance the compound’s utility in medicinal chemistry?
- Bromination : Introduce bromine at the thiazole ring for Suzuki-Miyaura cross-coupling (e.g., using NBS or CuBr₂) .
- Amide Formation : Couple with carboxylic acids (e.g., HATU/DIPEA) to generate targeted inhibitors or imaging probes .
- Deprotection : Remove Boc to access free amines for salt formation (e.g., HCl salts improve solubility) .
Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives?
- SHELX Suite : SHELXD for phase determination and SHELXL for refinement, particularly for high-resolution or twinned crystals .
- Data Collection : Use synchrotron radiation for small-molecule crystals (<0.5 Å resolution) to resolve bond-length discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Core Modifications : Methylation at the piperidine ring (e.g., 5-methyl derivatives) alters steric effects and target binding .
- Thiazole Replacement : Substitute sulfur with oxygen (oxazolo analogs) to modulate electronic properties and metabolic stability .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to prioritize substituents enhancing mGlu5 PAM activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
